4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID
Overview
Description
4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and dichloro groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID typically involves the following steps:
Halogenation: The starting material, 4-butoxyphenol, undergoes halogenation to introduce chlorine atoms at the 3 and 5 positions of the phenyl ring.
Borylation: The halogenated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an organic halide or pseudohalide in the presence of a palladium catalyst. It is widely used for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Analytical Chemistry: Used in the development of sensors and detection methods for various analytes.
Mechanism of Action
The mechanism of action of 4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4-Butoxy-3,5-dimethylphenyl)boronic acid: Similar structure but with methyl groups instead of chlorine atoms.
(3,5-Dichlorophenyl)boronic acid: Lacks the butoxy group, making it less hydrophobic.
Uniqueness
4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID is unique due to the presence of both butoxy and dichloro substituents, which enhance its reactivity and solubility in organic solvents. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can form a wide range of biaryl compounds with high efficiency.
Biological Activity
4-Butoxy-3,5-dichlorophenylboronic acid is a boronic acid derivative that has garnered attention for its versatility in organic synthesis and potential biological applications. This compound is particularly noted for its role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. Recent studies have also highlighted its antimicrobial properties and potential use in drug development.
- Molecular Formula : C₁₁H₁₃BCl₂O₂
- Molecular Weight : 263.02 g/mol
- Structure : Characterized by a butoxy group and two chlorine atoms attached to a phenyl ring, enhancing its reactivity and selectivity in various chemical reactions.
Boronic acids, including this compound, are known for their ability to form reversible covalent complexes with compounds containing 1,2 or 1,3-diol motifs. This property is crucial for their application in biological systems, particularly in modifying biomolecules such as proteins and nucleic acids for research purposes .
Antimicrobial Properties
Recent research has investigated the antimicrobial activity of this compound against various pathogens. The findings indicate moderate activity against Candida albicans and higher efficacy against Aspergillus niger, Escherichia coli, and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound may have superior antibacterial properties compared to other boronic acid derivatives like AN2690 (Tavaborole) .
Pathogen | MIC (µg/mL) | Comparison |
---|---|---|
Candida albicans | Moderate | - |
Aspergillus niger | Higher | - |
Escherichia coli | Lower than AN2690 | More effective |
Bacillus cereus | Lower than AN2690 | More effective |
Applications in Drug Development
The unique structure of this compound allows it to be incorporated into various drug candidates. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for synthesizing bioactive molecules. The compound's interactions with biomolecules could lead to novel therapeutic agents targeting microbial infections .
Case Studies
-
Antimicrobial Activity Study :
A study published in 2020 demonstrated that derivatives of phenylboronic acids exhibit varying degrees of antimicrobial activity. Specifically, this compound showed promising results against Bacillus cereus, indicating its potential as an antibacterial agent . -
Synthesis of Bioactive Molecules :
Research has highlighted the frequent use of boronic acids like this compound in synthesizing bioactive compounds. These compounds are essential for developing chemical libraries and exploring new therapeutic avenues .
Properties
IUPAC Name |
(4-butoxy-3,5-dichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGPPYHWISSCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCCCC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681621 | |
Record name | (4-Butoxy-3,5-dichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-72-7 | |
Record name | B-(4-Butoxy-3,5-dichlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Butoxy-3,5-dichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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